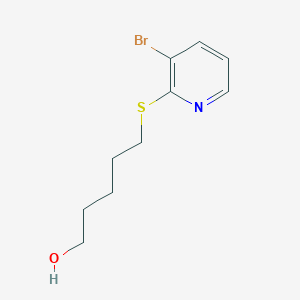

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol

説明

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol is a brominated pyridine derivative featuring a thioether linkage (-S-) connecting a pentanol chain to the 3-bromopyridinyl moiety. This compound is of interest due to its unique hybrid structure, combining a polar hydroxyl group, a flexible pentyl chain, and a halogenated aromatic system. Thus, comparisons will focus on structurally related compounds from the evidence.

特性

分子式 |

C10H14BrNOS |

|---|---|

分子量 |

276.20 g/mol |

IUPAC名 |

5-(3-bromopyridin-2-yl)sulfanylpentan-1-ol |

InChI |

InChI=1S/C10H14BrNOS/c11-9-5-4-6-12-10(9)14-8-3-1-2-7-13/h4-6,13H,1-3,7-8H2 |

InChIキー |

SJAHDWKTQIRCIB-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(N=C1)SCCCCCO)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromopyridine and 1-pentanethiol.

Thioether Formation: The 3-bromopyridine undergoes a nucleophilic substitution reaction with 1-pentanethiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the thioether linkage.

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography to ensure high yield and purity .

化学反応の分析

Types of Reactions

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, H2O2

Reduction: LiAlH4, NaBH4 (Sodium borohydride)

Substitution: NaH, K2CO3, various nucleophiles (amines, thiols)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: De-brominated products

Substitution: Amino or thio-substituted derivatives

科学的研究の応用

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

作用機序

The mechanism of action of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol involves its interaction with specific molecular targets. The bromine atom and thioether linkage play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Structural Analogues from Pyridine Derivatives

3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol and 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol (Catalog of Pyridine Compounds, 2017)

These compounds share a bromopyridine core but differ in substitution patterns and functional groups:

- Position of Bromine : The target compound has a bromine at the 3-position of the pyridine ring, whereas the analogues feature bromine at the 5-position (with additional methoxy substitution in one case) .

- Linkage and Chain: The target compound uses a thioether (-S-) linkage to a pentanol chain, while the analogues have a propargyl alcohol (-C≡C-CH2-OH) group directly attached to the pyridine.

- The longer pentanol chain in the target compound could increase solubility in polar solvents relative to the shorter propargyl chain.

5-(Naphthalen-2-yl)pentan-1-ol (Remote Trifluoromethylthiolation of Alcohols, 2025)

This alcohol shares the pentanol chain but replaces the bromopyridinylthio group with a naphthalene ring:

- Synthesis : Prepared via Pd/Cu-catalyzed coupling of 2-bromonaphthalene with 4-pentyn-1-ol (80°C, 17 h, 71% yield) .

- The naphthalene group introduces strong UV absorbance, unlike the bromopyridine system, which may show distinct electronic transitions.

Thioether-Containing Analogues

Piperidine-Linked Alcohols (Molecules, 2008)

Compounds such as 5-(4’-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-methylphenyl)pentan-1-ol (3j) share a pentanol chain but incorporate a piperidine ring and aryl groups:

- Physical Properties :

| Property | Target Compound (Inferred) | 3j (Analog) |

|---|---|---|

| Melting Point | Not reported | 84°C |

| IR (OH stretch) | ~3300–3400 cm⁻¹ | 3340 cm⁻¹ |

| Yield | Not reported | 71% |

- Structural Contrast: The piperidine and diphenylmethyl groups in 3j introduce steric bulk and basicity absent in the target compound.

生物活性

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antitumor research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol can be represented as follows:

This compound features a brominated pyridine ring, which is known to influence its biological properties.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory properties of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol through various in vitro assays. One such study involved the measurement of nitric oxide (NO) production in LPS-induced RAW264.7 macrophages. The results indicated that treatment with this compound significantly reduced NO secretion compared to control groups, showcasing its potential as an anti-inflammatory agent.

Table 1: Inhibition of NO Production

| Treatment | NO Production (%) | Significance Level |

|---|---|---|

| Control (LPS only) | 100 | - |

| PDTC (30 µM) | 68.32 ± 2.69 | p < 0.05 |

| 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol (6 µM) | 48.29 ± 0.71 | p < 0.01 |

The data suggest that the compound exhibits a notable inhibitory effect on LPS-induced NO secretion, indicating its potential for therapeutic applications in inflammatory diseases .

Antitumor Activity

In addition to its anti-inflammatory effects, studies have explored the antitumor properties of compounds similar to 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol. The brominated pyridine moiety has been associated with enhanced anticancer activity due to its ability to interact with cellular signaling pathways involved in tumor growth and proliferation.

Case Study: Antitumor Activity Assessment

A study assessed the cytotoxic effects of various brominated pyridine derivatives on cancer cell lines. The results demonstrated that certain derivatives led to significant cell death in leukemia and breast cancer cells, suggesting that modifications in the chemical structure can enhance biological activity .

The biological activity of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Specifically, it may inhibit the NF-kB pathway, which plays a crucial role in the expression of pro-inflammatory cytokines and survival signals in cancer cells.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。